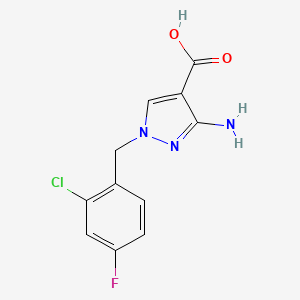![molecular formula C10H11ClO2 B2745463 [3-(4-Chlorophenyl)oxetan-3-yl]methanol CAS No. 1903083-49-7](/img/structure/B2745463.png)
[3-(4-Chlorophenyl)oxetan-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(4-Chlorophenyl)oxetan-3-yl]methanol” is a chemical compound with the CAS Number: 1432492-63-1 . It has a molecular weight of 198.65 . The compound is typically stored in a refrigerator and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11ClO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Applications De Recherche Scientifique
Understanding Hydrogen and Halogen Bonds
The study by Pal et al. (2020) investigates the interaction between methanol and carbon tetrachloride, highlighting the competition between hydrogen bonded and halogen bonded complexes. This research is significant for understanding the molecular interactions that could be relevant to derivatives of methanol, including [3-(4-Chlorophenyl)oxetan-3-yl]methanol, and their implications in atmospheric chemistry and aerosol formation (Pal et al., 2020).
Catalysis and Methanol Synthesis
Research by Richard and Fan (2018) on the use of rare earth elements in methanol synthesis catalysis provides insights into how modifications in catalyst composition can enhance catalytic performance. Understanding the role of different elements and compounds in catalysis can inform the development of more efficient processes for methanol production, potentially impacting the utilization of this compound in industrial applications (Richard & Fan, 2018).
Advances in Organic Chemistry
The photogeneration and reactivity of aryl cations from aromatic halides, as explored by Protti et al. (2004), offer a foundation for understanding the chemical behavior of halogen-containing compounds. Such studies can provide a basis for further research into the reactivity and potential applications of this compound in synthesizing complex organic molecules (Protti et al., 2004).
Biocatalysis and Green Chemistry
Chen et al. (2021) describe the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a green and efficient manner using a liquid-liquid biphasic microreaction system. This approach, focusing on environmentally friendly synthesis methods, underscores the potential for utilizing similar compounds in sustainable chemical processes (Chen et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)oxetan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLAWQFBDDLLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylbenzyl)oxy]-4-nitroaniline](/img/structure/B2745381.png)
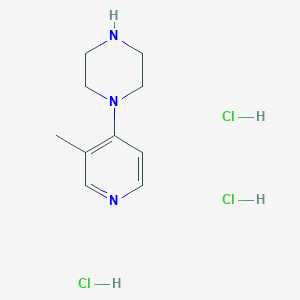


![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)
![4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol](/img/structure/B2745388.png)

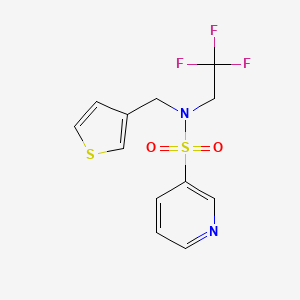

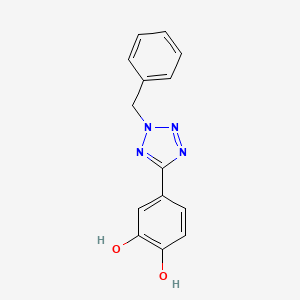
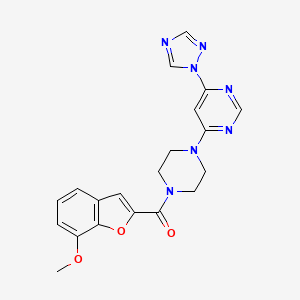
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)
